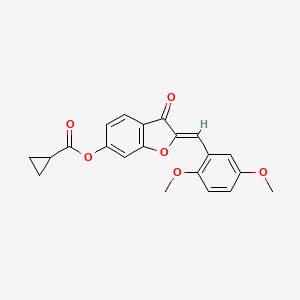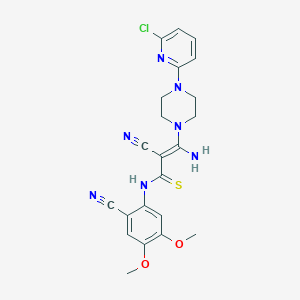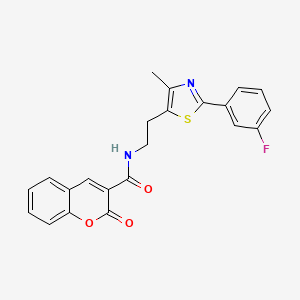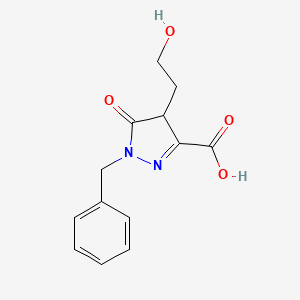![molecular formula C13H12F3NO B2391371 Phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexan-2-yl]methanone CAS No. 2248324-79-8](/img/structure/B2391371.png)
Phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexan-2-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexan-2-yl]methanone is a chemical compound that is part of the 4-di/trifluoromethyl-2-heterabicyclo[2.1.1]hexanes family . These compounds are fluorinated bicyclic proline analogues and phenyl isosteres .
Synthesis Analysis
The synthesis of this compound involves a gram-scale process that includes iodocyclization of fluorinated 3-hydroxy-/3-aminomethyl methylenecyclobutanes . With the amino derivatives, the reaction was accompanied with carboxylation and further cyclization .Molecular Structure Analysis
The molecular structure of this compound is derived from the 2-oxabicyclo[2.1.1]hexane structure . It is a fluorinated bicyclic proline analogue and phenyl isostere .Chemical Reactions Analysis
The key step in the synthesis of this compound is the iodocyclization of fluorinated 3-hydroxy-/3-aminomethyl methylenecyclobutanes . This reaction is accompanied by carboxylation and further cyclization when amino derivatives are involved .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been characterized in terms of pKa and logP values . The compound has somewhat increased acidity and a fine-tuned lipophilicity intermediate between that of non-fluorinated or aromatic counterparts .Orientations Futures
The potential of this compound and similar building blocks has been demonstrated by the generation of virtual compound libraries . These libraries fit perfectly into the lead-like chemical space, have higher three-dimensionality, and show a lower mean lead-likeness penalty compared to those obtained from either non-fluorinated or aromatic derivatives . This suggests that these compounds could have significant potential in future chemical and pharmaceutical research.
Propriétés
IUPAC Name |
phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexan-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c14-13(15,16)12-6-9(7-12)8-17(12)11(18)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHYKDXESXDBBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(N(C2)C(=O)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-(2,3-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2391289.png)

![1-{3-[2-Hydroxy-3-(piperazin-1-yl)propoxy]-2,2-dimethylpropoxy}-3-(piperazin-1-yl)propan-2-ol](/img/structure/B2391293.png)

![(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2391296.png)


![1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2391299.png)

![N-(4-chlorobenzyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2391304.png)

![2,3-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2391306.png)
![2-{4-[(Diethylamino)sulfonyl]phenyl}-5-pyrrolidinyl-1,3-oxazole-4-carbonitrile](/img/structure/B2391308.png)